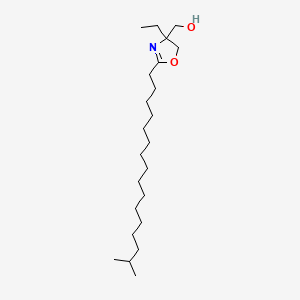
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride is a synthetic compound derived from D-glutamine and L-threonine. This compound is characterized by the presence of an octadecyl ester group and a monohydrochloride salt. It is a derivative of amino acids and is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride typically involves the esterification of D-glutamine with octadecanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The resulting ester is then reacted with L-threonine to form the desired compound. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted esters and amides.
科学研究应用
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a drug delivery agent.
Industry: Used in the production of pharmaceuticals and as an additive in cosmetic formulations.
作用机制
The mechanism of action of D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride involves its interaction with cellular enzymes and receptors. It is known to modulate the activity of glutamine synthetase and glutaminase, enzymes involved in the metabolism of glutamine. The compound also affects signaling pathways such as the nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), which play a role in cell survival and proliferation .
相似化合物的比较
Similar Compounds
L-Glutamine: A naturally occurring amino acid with similar metabolic functions.
N-Acetyl D-Glucosamine: Another amino acid derivative with applications in regenerative medicine.
Uniqueness
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride is unique due to its esterified structure and the presence of an octadecyl group, which enhances its lipophilicity and potential for use in drug delivery systems. Its ability to modulate specific enzymes and signaling pathways also sets it apart from other similar compounds.
属性
CAS 编号 |
153508-78-2 |
|---|---|
分子式 |
C27H54ClN3O5 |
分子量 |
536.2 g/mol |
IUPAC 名称 |
octadecyl (2R)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C27H53N3O5.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35-27(34)23(19-20-24(28)32)30-26(33)25(29)22(2)31;/h22-23,25,31H,3-21,29H2,1-2H3,(H2,28,32)(H,30,33);1H/t22-,23-,25+;/m1./s1 |
InChI 键 |
CFAQIFRMETZEQI-VJFZGSQUSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N.Cl |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



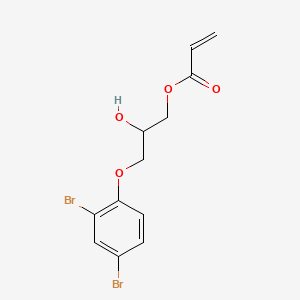
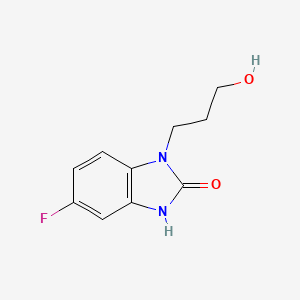



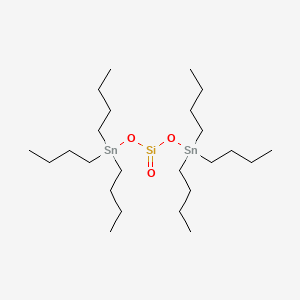
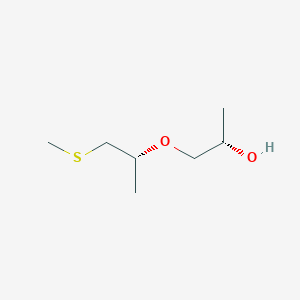
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)




